

Spectroscopic Profile of 2-(4-Nitrobenzylidene)malononitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Nitrobenzylidene)malononitrile

Cat. No.: B1204218

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This guide provides an in-depth analysis of the spectral data for **2-(4-nitrobenzylidene)malononitrile**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analyses of **2-(4-nitrobenzylidene)malononitrile**.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
8.73	Singlet	-	=CH	DMSO-d ₆
8.44	Doublet	8.7	2H, Ar-H	DMSO-d ₆
8.14	Doublet	8.7	2H, Ar-H	DMSO-d ₆
8.39	Doublet	8.4	2H, Ar-H	CDCl ₃
8.08	Doublet	8.4	2H, Ar-H	CDCl ₃
7.89	Singlet	-	=CH	CDCl ₃
8.38	Doublet	8.7	2H, Ar-H	CDCl ₃
8.71	Doublet	8.7	2H, Ar-H	CDCl ₃

Note: Variations in chemical shifts can occur due to differences in solvent and spectrometer frequency.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	Solvent
160.00	C=C	DMSO-d ₆
150.41	C-NO ₂	DMSO-d ₆
137.37	Ar-C	DMSO-d ₆
132.14	Ar-CH	DMSO-d ₆
125.07	Ar-CH	DMSO-d ₆
114.31	CN	DMSO-d ₆
113.21	CN	DMSO-d ₆
86.65	=C(CN) ₂	DMSO-d ₆
156.8	C=C	CDCl ₃
150.4	C-NO ₂	CDCl ₃
135.8	Ar-C	CDCl ₃
131.1	Ar-CH	CDCl ₃
124.6	Ar-CH	CDCl ₃
112.6	CN	CDCl ₃
111.6	CN	CDCl ₃
87.5	=C(CN) ₂	CDCl ₃

IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3110, 3100, 3080, 3043	Aromatic C-H stretch
2229	C \equiv N stretch
1588, 1550	Asymmetric NO ₂ stretch
1501	Aromatic C=C stretch
1416	Symmetric NO ₂ stretch

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-20 mg of the solid **2-(4-nitrobenzylidene)malononitrile** sample was accurately weighed for ^1H NMR, and 20-50 mg for ^{13}C NMR.
- The sample was dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry vial.
- The solution was then transferred to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation and Data Acquisition:

- ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance-III DRX spectrometer operating at a frequency of 500 MHz for ^1H and 125 MHz for ^{13}C .
- The spectrometer's magnetic field was locked onto the deuterium signal of the solvent.
- Shimming was performed to optimize the homogeneity of the magnetic field.
- The probe was tuned to the respective nucleus.
- Data was acquired using standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- A small amount of solid **2-(4-nitrobenzylidene)malononitrile** was dissolved in a volatile solvent such as methylene chloride.
- A drop of this solution was placed onto a clean, dry KBr salt plate.

- The solvent was allowed to evaporate completely, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

- The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean KBr plate was acquired first.
- The KBr plate with the sample film was then placed in the sample holder.
- The spectrum was recorded in the range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

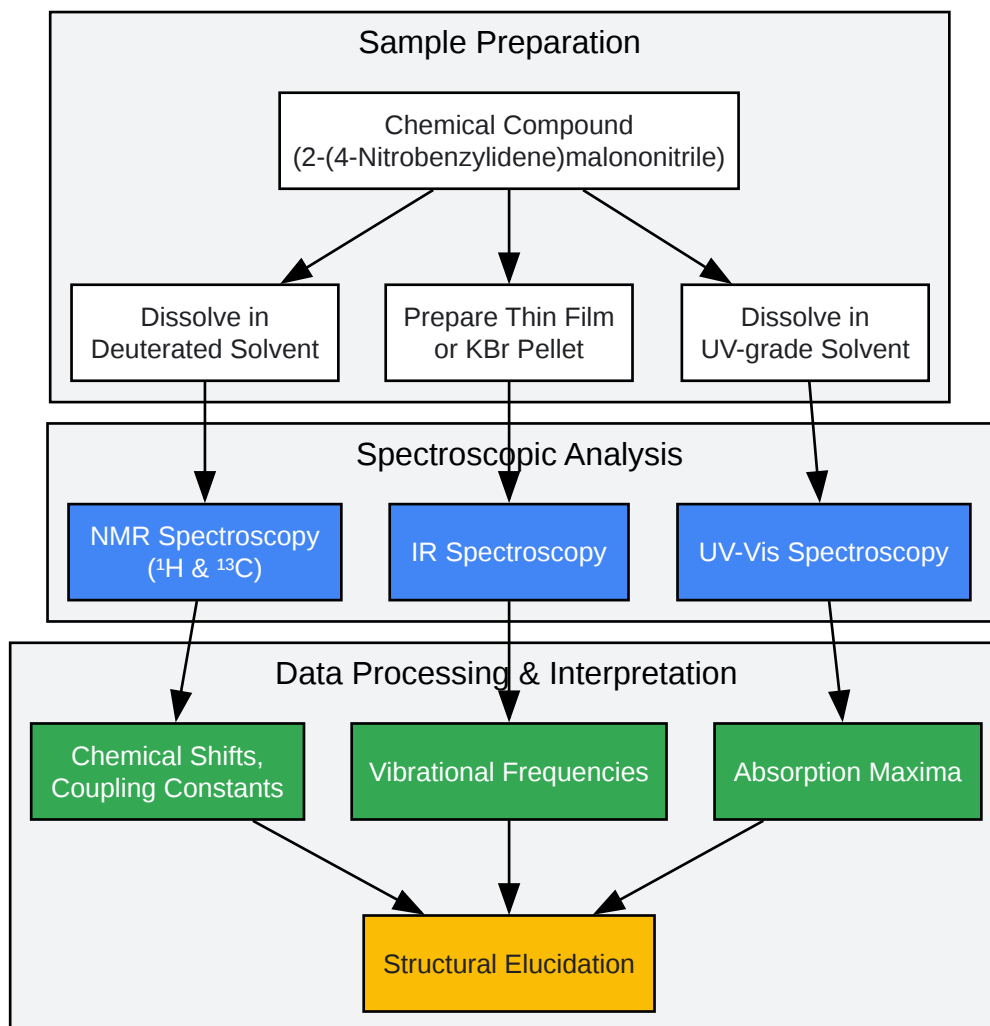
- A stock solution of **2-(4-nitrobenzylidene)malononitrile** was prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) to a known concentration.
- This stock solution was then diluted to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1 AU).

Instrumentation and Data Acquisition:

- The UV-Vis spectrum was recorded on a double-beam UV-Vis spectrophotometer.
- A quartz cuvette was filled with the pure solvent to serve as the blank.
- The baseline was recorded with the blank in the sample beam path.
- The blank was then replaced with the sample solution, and the absorbance spectrum was recorded over a wavelength range of 200-800 nm. The compound exhibits strong absorption in the ultraviolet region, which is characteristic of extended conjugated systems.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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